molecular formula C22H23ClN2OS B2995950 3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole CAS No. 878053-83-9

3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole

Cat. No. B2995950
CAS RN: 878053-83-9
M. Wt: 398.95
InChI Key: ARGUKIHJQLULGB-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are a class of compounds that have been found in many important synthetic drug molecules . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific reactions that “3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole” can undergo would depend on the reagents and conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole” would depend on its specific structure. Indole itself is known to be a crystalline colorless compound with a specific odor .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new therapeutic agents .

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . These interactions can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biological context .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Given the diverse biological activities of indole derivatives, it’s likely that this compound could have a range of potential effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing new indole derivatives and studying their biological activities.

properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2OS/c23-18-8-6-7-17(13-18)16-27-21-14-25(20-10-3-2-9-19(20)21)15-22(26)24-11-4-1-5-12-24/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUKIHJQLULGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole

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